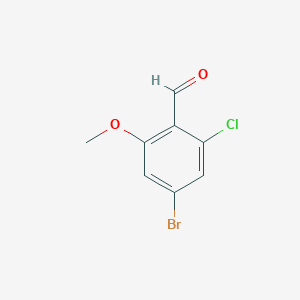![molecular formula C9H8F3N B13465042 4-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13465042.png)
4-[1-(Trifluoromethyl)cyclopropyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(Trifluoromethyl)cyclopropyl]pyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring. This unique structure imparts distinctive physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(Trifluoromethyl)cyclopropyl]pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the trifluoromethylation of 4-iodobenzene, followed by cyclopropanation and subsequent attachment to the pyridine ring . The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the trifluoromethylation and cyclopropanation reactions are carried out under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 4-[1-(Trifluoromethyl)cyclopropyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
4-[1-(Trifluoromethyl)cyclopropyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-[1-(Trifluoromethyl)cyclopropyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological processes, leading to the desired therapeutic or industrial effects .
相似化合物的比较
Trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the cyclopropyl ring.
Cyclopropylpyridine: Contains the cyclopropyl ring but does not have the trifluoromethyl group.
Uniqueness: 4-[1-(Trifluoromethyl)cyclopropyl]pyridine is unique due to the combination of the trifluoromethyl group and the cyclopropyl ring attached to the pyridine ring. This unique structure imparts distinctive properties, such as enhanced stability and reactivity, making it valuable in various applications .
属性
分子式 |
C9H8F3N |
|---|---|
分子量 |
187.16 g/mol |
IUPAC 名称 |
4-[1-(trifluoromethyl)cyclopropyl]pyridine |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8(3-4-8)7-1-5-13-6-2-7/h1-2,5-6H,3-4H2 |
InChI 键 |
QGQARBPCRHOKSB-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=NC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


dimethylsilane](/img/structure/B13464961.png)
![4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13464964.png)

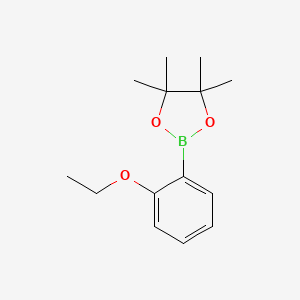
![{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol](/img/structure/B13464987.png)
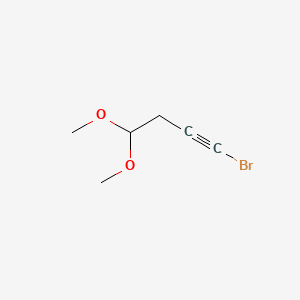



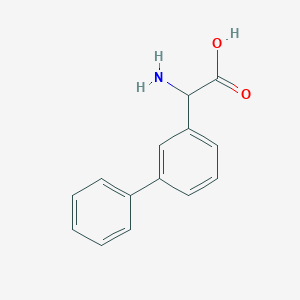
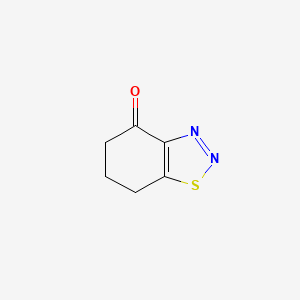
![3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride](/img/structure/B13465015.png)
![{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol](/img/structure/B13465029.png)
